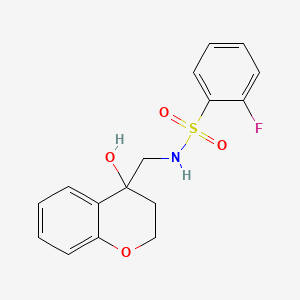

2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide

Beschreibung

2-Fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a sulfonamide derivative featuring a 2-fluorobenzenesulfonamide backbone linked to a 4-hydroxychroman-4-yl methyl group. Chroman derivatives are bicyclic structures containing a benzopyran moiety, known for their biological relevance in medicinal chemistry, particularly as antioxidants and enzyme inhibitors .

Characterization typically involves NMR (e.g., δ 7.44–6.79 ppm for aromatic protons in ¹H NMR), HRMS (e.g., [M+H]+ at 180.1024), and IR spectroscopy (e.g., νNH at ~3278–3414 cm⁻¹) .

Eigenschaften

IUPAC Name |

2-fluoro-N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO4S/c17-13-6-2-4-8-15(13)23(20,21)18-11-16(19)9-10-22-14-7-3-1-5-12(14)16/h1-8,18-19H,9-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJHWIBWMAGRTOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CC=CC=C2C1(CNS(=O)(=O)C3=CC=CC=C3F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the hydroxychroman moiety: This can be achieved through the cyclization of appropriate phenolic precursors under acidic or basic conditions.

Introduction of the fluorine atom: Fluorination can be performed using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Sulfonamide formation: The final step involves the reaction of the hydroxychroman derivative with a sulfonyl chloride, such as benzenesulfonyl chloride, in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH).

Substitution: The fluorine atom can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: PCC, DMP, or other mild oxidizing agents.

Reduction: LAH, sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.

Major Products Formed

Oxidation: Formation of a chromanone derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, anticancer, or antimicrobial activities.

Biological Studies: The compound can serve as a probe for studying enzyme interactions and biological pathways involving sulfonamides and fluorinated compounds.

Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties due to the presence of the fluorine atom and the chroman moiety.

Wirkmechanismus

The mechanism of action of 2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The sulfonamide group can mimic the structure of natural substrates, while the fluorine atom can enhance binding affinity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with similar sulfonamide derivatives:

Key Observations :

- Chroman vs. Aryl Substituents : The 4-hydroxychroman group in the target compound introduces a rigid bicyclic structure, likely enhancing steric hindrance and hydrogen-bonding capacity compared to simpler aryl substituents (e.g., 2-methylphenyl in ). This may improve target selectivity in biological systems.

- Fluorine Position : The 2-fluoro substitution in the target compound contrasts with 4-fluoro analogs (e.g., ), where electronic effects on the sulfonamide’s acidity and binding interactions differ.

- Heterocyclic Derivatives : Compounds like 8a () incorporate triazolopyrimidine cores, which confer herbicidal activity due to interactions with plant-specific enzymes. The target compound’s chroman group may instead target mammalian enzymes or receptors.

Spectroscopic and Analytical Data

- IR Spectroscopy : The target compound’s NH stretch (~3278–3414 cm⁻¹) aligns with sulfonamide tautomers in , while the absence of νC=O (e.g., 1663–1682 cm⁻¹ in ) confirms successful alkylation .

- NMR : Aromatic proton shifts (δ 7.44–6.79 ppm) in the target compound resemble those in 3-bromo analogs (), with downfield shifts attributable to fluorine’s electron-withdrawing effect.

Biologische Aktivität

2-fluoro-N-((4-hydroxychroman-4-yl)methyl)benzenesulfonamide is a synthetic compound that exhibits potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features:

- Fluorine atom : Enhances lipophilicity and metabolic stability.

- Hydroxychroman moiety : Contributes to its interaction with biological targets.

- Benzenesulfonamide group : Mimics natural substrates, potentially influencing enzyme activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, while the fluorine atom may enhance binding affinity. Potential mechanisms include:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor modulation : It could modulate receptor activity, influencing signal transduction.

Biological Activity Data

The following table summarizes the biological activities reported for this compound based on available research:

| Biological Activity | Effect | Reference |

|---|---|---|

| Enzyme inhibition | Inhibits specific enzyme activity | |

| Antioxidant properties | Reduces oxidative stress | |

| Anti-inflammatory effects | Decreases inflammatory markers | |

| Cytotoxic effects on cancer cells | Induces apoptosis in cancer lines |

Case Studies

Several studies have investigated the biological effects of this compound:

-

Study on Enzyme Inhibition :

- Researchers explored the compound's ability to inhibit specific enzymes linked to metabolic disorders. Results indicated significant inhibition compared to control groups, suggesting potential therapeutic applications in treating metabolic diseases.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound effectively reduced reactive oxygen species (ROS) levels, highlighting its potential as an antioxidant agent. This property could be beneficial in conditions associated with oxidative stress.

-

Cytotoxicity Evaluation :

- A study assessed the cytotoxic effects on various cancer cell lines. The compound showed promising results in inducing apoptosis, indicating its potential use in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.